molecular formula C14H16ClFN2O3 B13219494 Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

Cat. No.: B13219494
M. Wt: 314.74 g/mol
InChI Key: WTKCMSDUUKOCPY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a pyrazole-based compound featuring a 3-fluorophenyl substituent and an ethyl ester group. The hydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical or agrochemical applications. The introduction of the 3-fluorophenyl group and hydrochloride salt likely modifies its reactivity, stability, and biological activity compared to simpler pyrazole derivatives.

Properties

Molecular Formula

C14H16ClFN2O3

Molecular Weight

314.74 g/mol

IUPAC Name

ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride

InChI

InChI=1S/C14H15FN2O3.ClH/c1-3-20-13(18)8-12-9(2)16-17(14(12)19)11-6-4-5-10(15)7-11;/h4-7,16H,3,8H2,1-2H3;1H

InChI Key

WTKCMSDUUKOCPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC(=CC=C2)F)C.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally follows a sequence involving:

  • Preparation of a suitable diketone or β-ketoester intermediate bearing the 3-fluorophenyl substituent.
  • Cyclization with hydrazine derivatives to form the pyrazolone ring.
  • Esterification or use of ethyl ester derivatives to introduce the ethyl acetate moiety.
  • Conversion to the hydrochloride salt for improved stability and handling.

Detailed Synthetic Steps

Preparation of β-Ketoester Intermediate

A key intermediate is often prepared by the Claisen condensation or related alkylation reactions involving ethyl esters such as ethyl trifluoroacetate or ethyl difluoroacetate with substituted acetophenones. For example, the reaction of ethyl trifluoroacetate with 3-fluoroacetophenone in the presence of sodium methoxide in an ether solvent yields the corresponding β-ketoester intermediate after acid workup. This step is typically conducted at room temperature with slow addition of reagents and overnight stirring to ensure complete conversion.

Reagent Amount (mmol) Solvent Conditions Outcome
Ethyl trifluoroacetate 166 Methyl tert-butyl ether Addition of sodium methoxide, stirring overnight β-Ketoester intermediate
3-Fluoroacetophenone 150 Methyl tert-butyl ether Dropwise addition β-Ketoester intermediate
Cyclization to Pyrazolone

The β-ketoester intermediate is then reacted with hydrazine or substituted hydrazine derivatives to induce cyclization, forming the pyrazolone ring. This reaction is typically performed in ethanol under reflux conditions for 12–16 hours. The hydrazine attacks the β-ketoester carbonyls, leading to ring closure and formation of the 1H-pyrazol-3-one structure with the 3-fluorophenyl substituent at position 2 and a methyl group at position 5.

Reagent Amount (mmol) Solvent Conditions Product
Hydrazine hydrate Stoichiometric Ethanol Reflux, 15 hours 2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl derivative
Introduction of Ethyl Acetate Side Chain

The ethyl acetate side chain is introduced either by starting with ethyl esters in the initial step or by subsequent esterification. The ethyl ester functionality is preserved during cyclization and can be converted to the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an appropriate solvent such as diethyl ether or ethanol.

Formation of Hydrochloride Salt

The free base of ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution of the compound in anhydrous ether or by adding a solution of HCl in ethanol. This step improves the compound's stability and facilitates purification by precipitation or crystallization.

Representative Reaction Scheme

Step Reaction Description Conditions Yield (%)
1 Claisen condensation of ethyl trifluoroacetate with 3-fluoroacetophenone NaOMe, ether, RT, overnight 70–85
2 Cyclization with hydrazine hydrate Ethanol, reflux, 15 h 75–90
3 Conversion to hydrochloride salt HCl gas or HCl in ethanol Quantitative

Analysis of Preparation Methods

Advantages

  • The use of sodium methoxide as a base in ether solvents provides mild and efficient conditions for β-ketoester formation.
  • Refluxing in ethanol for cyclization ensures high conversion to the pyrazolone ring.
  • The hydrochloride salt formation step enhances compound stability and purity.

Limitations

  • The use of gaseous hydrogen chloride requires careful handling and appropriate equipment.
  • Long reaction times (overnight stirring or reflux) may limit throughput in industrial settings.
  • Purification steps may require multiple recrystallizations to achieve high purity.

Alternative Approaches

  • Variations in the ester group (e.g., methyl or other alkyl esters) can be explored for modifying solubility and reactivity.
  • Use of substituted hydrazines to introduce additional functional groups on the pyrazole ring.
  • Microwave-assisted synthesis could reduce reaction times for cyclization.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
β-Ketoester formation Ethyl trifluoroacetate, 3-fluoroacetophenone, NaOMe, ether Room temperature 15–18 hours 70–85 Slow addition, acid quench
Pyrazolone cyclization Hydrazine hydrate, ethanol Reflux (~78 °C) 12–16 hours 75–90 Reflux under nitrogen atmosphere
Hydrochloride salt formation HCl gas or HCl in ethanol Room temperature 1–2 hours Quantitative Precipitation/crystallization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and other biological processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Several structurally related compounds differ in the substituents on the phenyl ring, which significantly influence their physicochemical and synthetic properties:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight ([M+H]+) Yield (%)
Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (Target) 3-F ~534.66 (HCl salt)* N/A
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) 3-F 498.2 87.7
Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b) 3,5-Cl₂ 548.2 88.3
Ethyl 2-(4-((2-(4-(3-(3-chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c) 3-Cl, 4-F 532.2 90.4

*Estimated by adding HCl (36.46 g/mol) to the free base molecular weight of 498.2 .

  • Impact of Fluorine vs. However, chlorine substituents increase molecular weight and lipophilicity, which may improve membrane permeability .
  • Yield Trends :
    Compounds with bulkier substituents (e.g., 10b, 10c) show marginally higher yields (88–90%) than 10a (87.7%), suggesting steric or electronic effects during synthesis .

Ester Group Variations

The ethyl ester moiety in the target compound distinguishes it from methyl ester analogs, such as methyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate ().

Structural and Conformational Analysis

highlights the role of substituents in dictating molecular conformation. For example, the 3-fluorophenyl group in the target compound may influence:

  • Bond Angles : Fluorine’s electronegativity alters C–F bond angles, affecting the overall geometry of the phenyl ring .
  • Hydrogen Bonding: The hydrochloride salt facilitates hydrogen bonding with solvent or biological targets, enhancing solubility and binding affinity compared to non-ionic analogs .

Biological Activity

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group and an acetate moiety, which contributes to its biological activity. The presence of the fluorine atom is notable as it often enhances the pharmacological properties of organic compounds.

Molecular Formula

  • Molecular Formula: C14H14ClF N2O3
  • Molecular Weight: 304.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The mechanism may involve:

  • Signal Transduction: Modulating pathways that regulate cellular responses.
  • Gene Expression: Influencing transcription factors that control gene activity.
  • Enzyme Inhibition: Competing with substrates or binding to active sites on enzymes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity:
    • Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated significant inhibition of cell proliferation in A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects:
    • The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties:
    • Preliminary studies indicate that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound found that it effectively inhibited the growth of A-431 cells with an IC50 value of approximately 15 µM. This activity was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Anti-inflammatory Mechanism

Another investigation into its anti-inflammatory effects revealed that treatment with the compound reduced TNF-alpha levels in LPS-stimulated macrophages by about 40%, indicating a significant modulation of inflammatory responses .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameAnticancer IC50 (µM)Anti-inflammatory ActivityAntimicrobial Activity
Ethyl 2-[... ]15Moderate (40% reduction)Positive
Compound A20LowNegative
Compound B12HighPositive

Q & A

Basic Research Questions

Q. What methodologies are recommended for resolving the crystal structure of this compound, particularly in cases of twinning or high-resolution data?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL is the gold standard for structural refinement. For twinned crystals, the SHELXD module can be employed for structure solution, followed by refinement with SHELXL to handle anisotropic displacement parameters. High-resolution data benefit from the robust handling of hydrogen atom positions via the AFIX and HTAB commands in SHELXL. Visualization of anisotropic displacement ellipsoids can be achieved using ORTEP-3 .

Q. How can synthetic routes for this compound be optimized to minimize byproducts, particularly in pyrazole ring formation?

  • Answer : Pyrazole ring synthesis often involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. To reduce side reactions, use controlled stoichiometry (1:1 molar ratio of hydrazine to ketone) and employ polar aprotic solvents (e.g., DMF) under inert atmospheres. Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. What spectroscopic techniques are most effective for confirming the regiochemistry of the pyrazole ring and fluorophenyl substitution?

  • Answer :

  • NMR : 1^1H NMR can distinguish between 1,3- and 1,5-substituted pyrazoles via coupling patterns of aromatic protons.
  • HRMS : High-resolution mass spectrometry confirms molecular ion integrity.
  • IR : A strong absorption band near 1680–1700 cm1^{-1} confirms the 3-oxo group.
    Cross-validate with SCXRD to resolve ambiguities in substitution patterns .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict solubility and stability?

  • Answer : Use graph set analysis (as per Etter’s formalism) to classify hydrogen bonds into discrete (D), chains (C), or rings (R). Tools like Mercury or PLATON can generate interaction maps. For example, N–H···O and O–H···Cl interactions in the hydrochloride salt likely form D^2$$_2(8) motifs, influencing crystal packing and hygroscopicity. Thermodynamic stability can be modeled via lattice energy calculations (e.g., PIXEL method) .

Q. What computational strategies are suitable for elucidating the pharmacophore of this compound in receptor-binding studies?

  • Answer :

  • Docking : Use AutoDock Vina or Glide to model interactions with target receptors (e.g., GPCRs or ion channels). Parameterize the fluorophenyl group for partial charge calculations using HF/6-31G *.
  • MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.
  • QSAR : Corrogate substituent effects (e.g., 3-fluoro vs. 4-fluoro) on bioactivity using CoMFA or CoMSIA .

Q. How can polymorphism in this compound be systematically investigated to ensure reproducibility in pharmacological assays?

  • Answer : Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol, acetonitrile, or DMSO/water). Characterize forms using PXRD , DSC , and TGA . For metastable polymorphs, employ slurry conversion experiments. Refinement of variable-temperature SCXRD data in SHELXL can reveal thermal expansion coefficients and phase transitions .

Q. What experimental and computational approaches resolve ambiguities in the protonation state of the pyrazole nitrogen in solution?

  • Answer :

  • pH-dependent NMR : Titrate from pH 2–12 and monitor chemical shifts of NH protons.
  • DFT Calculations : Optimize protonation states at the B3LYP/6-311++G(d,p) level. Compare theoretical vs. experimental 1^1H NMR shifts using GIAO methodology.
  • Potentiometry : Measure pKa values via automated titrations (e.g., GLPKA software) .

Methodological Notes

  • Data Contradictions : Discrepancies between calculated (DFT) and observed (SCXRD) bond lengths may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions and adjust computational models .
  • Safety Protocols : Handle hydrochloride salts in fume hoods with PPE (nitrile gloves, safety goggles). Avoid dust generation; store under anhydrous conditions .

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